4-Methoxy-2,6-dimethylpyridin-3-amine
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Overview
Description
4-Methoxy-2,6-dimethylpyridin-3-amine, also known as 4,6-dimethyl-3-O-methylnicotinamide, is an organic compound. It has a molecular formula of C8H12N2O and a molecular weight of 152.197 .
Molecular Structure Analysis
The InChI code for 4-Methoxy-2,6-dimethylpyridin-3-amine is 1S/C8H12N2O/c1-5-4-7(11-3)8(9)6(2)10-5/h4H,9H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.It has a molecular weight of 152.2 . More detailed physical and chemical properties such as melting point, boiling point, and density can be found in chemical databases .
Scientific Research Applications
Biochemistry
In biochemistry, 4-Methoxy-2,6-dimethylpyridin-3-amine can be used to study enzyme-substrate interactions. Its structural features may mimic certain biological molecules, making it useful in probing the active sites of enzymes and understanding their mechanisms of action .
Analytical Chemistry
In analytical chemistry, this compound is used to develop and optimize chromatographic techniques. Due to its distinct chemical properties, it can serve as a standard for calibrating instruments and validating analytical methods .
Safety and Hazards
properties
IUPAC Name |
4-methoxy-2,6-dimethylpyridin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-5-4-7(11-3)8(9)6(2)10-5/h4H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZFVDPADPPSNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)C)N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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